(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate
Overview
Description
(αS)-(1R,2R,3S,5R)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt is an isomer of (αR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Hydrochloride, a bortezomib intermediate. A boronic acid dipeptide derivative as proteasome inhibitors.
Scientific Research Applications
Chemical Transformations
Trifluoroacetic acid (TFA), a component of the compound, can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .
Environmental Monitoring
TFA is found worldwide in salt and fresh water in its deprotonated form, where it is highly stable and easily mobile . This makes it useful for environmental monitoring and studying the water cycle.
Analytical Chemistry
TFA and its salts can be determined in surface and drinking water by direct injection using UPLC-MS/MS . This method is robust, reliable, and sensitive, allowing for the detection and quantification of TFA and DFA residues at concentrations as low as 10 ng/L .
Pharmaceutical Research
TFA is a transformation product of some pharmaceutical products . Therefore, the compound could potentially be used in pharmaceutical research, particularly in the study of drug metabolism and environmental impact.
Industrial Processes
TFA can be introduced into the water cycle through industrial processes . Thus, the compound could be relevant in the study of industrial waste management and environmental protection.
6. Research on Per- and Polyfluoroalkyl Substances (PFAS) TFA and DFA are considered ultra-short-chain PFAS . The compound could therefore be used in research on PFAS, particularly in the development of shorter-chain alternatives to the more well-known longer-chain PFAS.
properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2.H2O/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7;/h9-13H,6-8,17H2,1-5H3;(H,6,7);1H2/t10-,11-,12+,13-,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVZPWIRQMJDIN-WDJLAJPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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